Tert-butyl 2-chloro-4-nitrobenzoate
Description
Tert-butyl 2-chloro-4-nitrobenzoate is an aromatic ester derivative featuring a tert-butyl ester group, a chloro substituent at the 2-position, and a nitro group at the 4-position of the benzene ring. The tert-butyl group enhances steric bulk and stability, making it useful in synthetic intermediates, while the electron-withdrawing nitro and chloro groups influence reactivity and biological activity .
Properties
CAS No. |
250790-05-7 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
tert-butyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 |
InChI Key |
AWGXKDKZWXJTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares tert-butyl 2-chloro-4-nitrobenzoate with key structural analogs:
Key Observations :
- Ester vs.
- Substituent Position : Moving the nitro group from the 4- to 5-position (as in 2-chloro-5-nitrobenzoate) may reduce steric hindrance and modify electronic effects, impacting reactivity in synthesis .
- Functional Groups : Methoxy substituents (e.g., in CAS 123330-91-6) increase polarity and solubility, whereas chloro groups enhance electrophilicity .
Physical and Chemical Properties
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